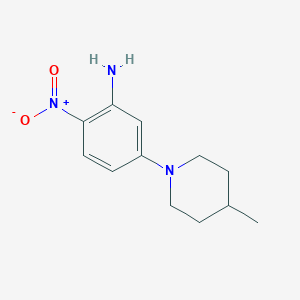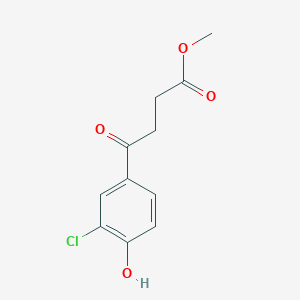
BMS-538158
概要
説明
BMS-538158 is a bio-active chemical compound developed by Bristol-Myers Squibb.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BMS-538158 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques to ensure high yield and purity. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. The compound is then purified using techniques like crystallization, chromatography, and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
BMS-538158 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
BMS-538158 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential effects on biological pathways and cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
BMS-538158 exerts its effects by interacting with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact mechanism of action involves binding to target proteins and altering their activity, which can result in various biological effects .
類似化合物との比較
Similar Compounds
BMS-986158: Another compound developed by Bristol-Myers Squibb, known for its role as a BET inhibitor.
BMS-986460: A ligand-directed degrader used in cancer research.
BMS-986365: An androgen receptor degrader used in prostate cancer studies
Uniqueness
BMS-538158 is unique due to its specific chemical structure and the range of biological activities it exhibits. Unlike other similar compounds, this compound has distinct functional groups that contribute to its unique reactivity and interaction with biological targets .
特性
分子式 |
C15H16FNO5 |
|---|---|
分子量 |
309.29 g/mol |
IUPAC名 |
2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-[(4-fluorophenyl)methyl]-N-methoxyacetamide |
InChI |
InChI=1S/C15H16FNO5/c1-15(2)21-12(14(19)22-15)8-13(18)17(20-3)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3 |
InChIキー |
JLUPGSPHOGFEOB-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
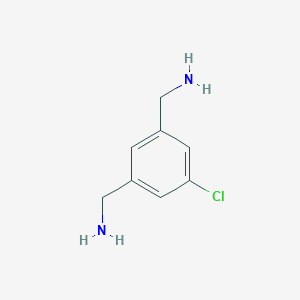
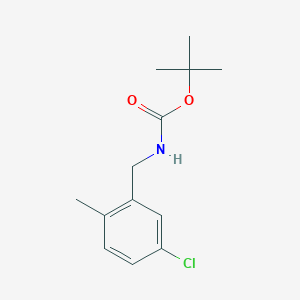

![1,2,3,3A,8,8A-Hexahydro-5-methoxy-3A,8-dimethyl-pyrrolo[2,3-B]indole](/img/structure/B8350033.png)
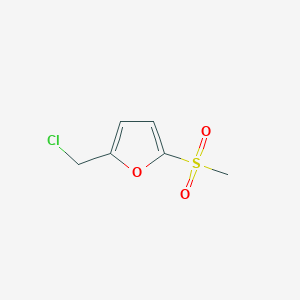
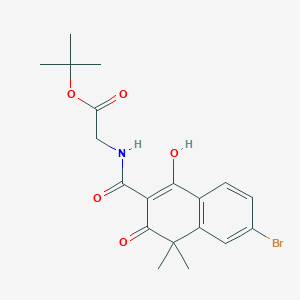



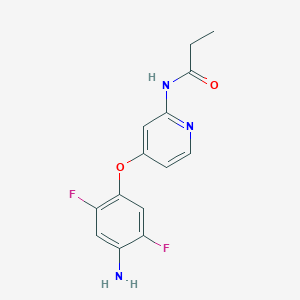
![4-[(Thiophen-3-ylmethyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8350105.png)

